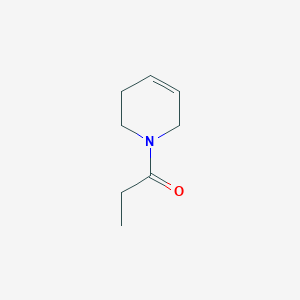
1-(3,6-dihydro-2H-pyridin-1-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dihydro-2H-pyridin-1-yl)-propan-1-one, commonly known as DMHP, is a chemical compound that belongs to the family of pyridine derivatives. It is a synthetic analogue of the natural compound, tetrahydropyridine, and has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
DMHP is believed to exert its effects through its interaction with the GABAergic system, specifically by acting as a GABA-A receptor agonist. This results in the enhancement of GABAergic neurotransmission, leading to sedative, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
DMHP has been shown to induce sedation, reduce anxiety, and produce analgesia in animal models. It has also been found to have anticonvulsant properties and to reduce locomotor activity. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMHP in lab experiments is its high potency and selectivity for the GABA-A receptor. It also has a relatively long half-life, allowing for sustained effects. However, its use is limited by its potential toxicity and lack of availability in pure form.
Orientations Futures
1. Further investigation of DMHP's potential as an analgesic and anxiolytic agent in clinical settings.
2. Exploration of DMHP's potential as an anticonvulsant agent.
3. Investigation of the potential use of DMHP as a marker for the detection of synthetic cannabinoids in forensic science.
4. Development of novel analogues of DMHP with improved pharmacokinetic and pharmacodynamic properties.
5. Further studies to elucidate the biochemical and physiological effects of DMHP and its mechanism of action.
Méthodes De Synthèse
DMHP is synthesized through a multistep process, starting with the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propan-1-one in the presence of a base to yield DMHP.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic science. In medicinal chemistry, DMHP has been evaluated for its analgesic and anxiolytic properties. In neuropharmacology, DMHP has been investigated for its effects on the central nervous system, particularly its interaction with the GABAergic system. In forensic science, DMHP has been used as a marker for the detection of synthetic cannabinoids in biological samples.
Propriétés
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBLKIYQKLITDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)


![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)

![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)


![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)


